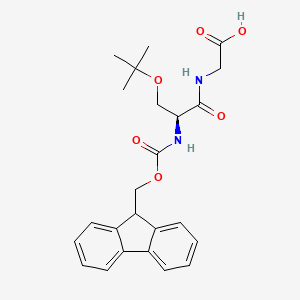

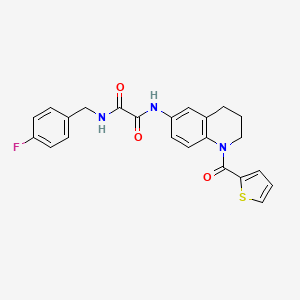

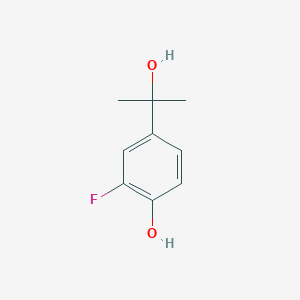

![molecular formula C18H13FN2O3S B2867828 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 879359-12-3](/img/structure/B2867828.png)

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly for its ability to inhibit bacterial biofilm growth . The molecule has shown significant activity against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of the compound was determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and EI-MS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The compound has been studied for its antibacterial potential, particularly its ability to inhibit bacterial biofilm growth . It was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .Scientific Research Applications

Antimicrobial Applications

Researchers have synthesized and investigated compounds similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide, focusing on their antimicrobial properties. For instance, compounds with the incorporation of fluorine atoms and thiazole or thiazolidine structures have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, including derivatives of fluorobenzamides, have been evaluated using methods such as the serial broth dilution method to determine their minimum inhibitory concentrations (MICs) against various microbial strains. The presence of the fluorine atom in these compounds is highlighted as a critical factor for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013; Sharma et al., 2017).

Anticancer Applications

In the realm of anticancer research, derivatives of this compound have been synthesized and tested for their potential to inhibit cancer cell growth. These studies have focused on designing compounds that exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colorectal cancer cells. The research has explored different synthetic routes and modifications to the chemical structure to enhance antitumor activity while assessing their pharmacological properties. For example, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has shown significant cytotoxicity in vitro against sensitive human breast cancer cell lines, with the evaluation of their biological properties suggesting a potential for pharmaceutical development (Hutchinson et al., 2001; Osmaniye et al., 2018).

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, particularly in the breakdown of acetylcholine, a key neurotransmitter for memory and cognition. Inhibition of these enzymes is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition results in an increase in acetylcholine levels, enhancing cholinergic function and potentially improving cognitive symptoms in Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in memory and cognition. By inhibiting cholinesterase enzymes, it prevents the breakdown of acetylcholine, thereby enhancing the signaling in this pathway .

Result of Action

The molecular effect of this compound’s action is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels . On a cellular level, this can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide has shown potential as an antibacterial agent, with studies indicating that it can inhibit the growth of bacterial strains such as Escherichia coli and Bacillus subtilis . The compound interacts with various enzymes and proteins within these bacteria, leading to the inhibition of bacterial biofilm growth .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial activity. It influences cell function by inhibiting the formation of bacterial biofilms, which are communities of bacteria that adhere to each other and to surfaces .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules within bacteria, leading to the inhibition of biofilm formation . This can result in changes in gene expression within the bacteria, disrupting their ability to adhere to each other and to surfaces .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Its antibacterial effects, such as the inhibition of bacterial biofilm formation, are likely to persist as long as the compound is present .

Properties

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZFBTJBPVBIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

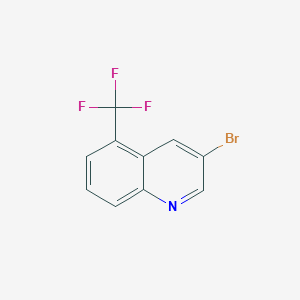

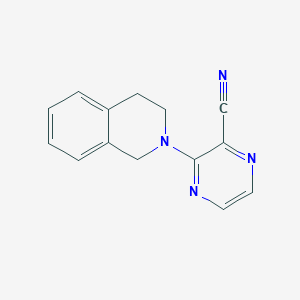

![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

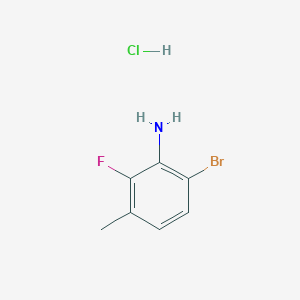

![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)

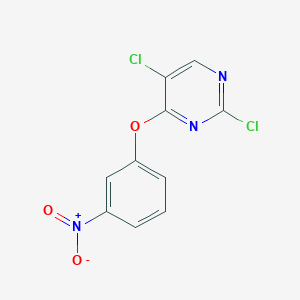

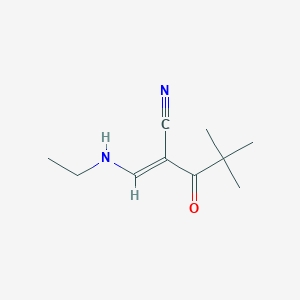

![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2867764.png)

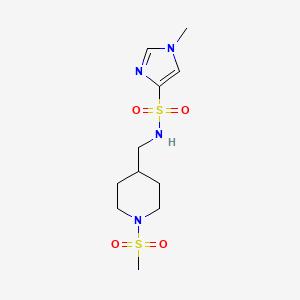

![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)